molecular formula C7H14N2O2 B13321006 (3S)-3-Amino-3-(oxolan-3-yl)propanamide

(3S)-3-Amino-3-(oxolan-3-yl)propanamide

Cat. No.: B13321006
M. Wt: 158.20 g/mol
InChI Key: APFKUILWHYNEMI-GDVGLLTNSA-N
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Description

(3S)-3-Amino-3-(oxolan-3-yl)propanamide is a chiral compound with a unique structure that includes an amino group and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(oxolan-3-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as oxolane and amino acids.

    Formation of the Oxolane Ring: The oxolane ring is formed through a cyclization reaction, often using a suitable catalyst and reaction conditions to ensure the correct stereochemistry.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the oxolane derivative.

    Amidation: The final step involves the formation of the amide bond, typically through a coupling reaction using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(oxolan-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can modify the amino group or the oxolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

(3S)-3-Amino-3-(oxolan-3-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(oxolan-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(oxolan-3-yl)propanamide: The enantiomer of the compound with similar properties but different stereochemistry.

    3-Amino-3-(tetrahydrofuran-3-yl)propanamide: A compound with a similar structure but a different ring system.

    3-Amino-3-(oxolan-2-yl)propanamide: A structural isomer with the amino group at a different position.

Uniqueness

(3S)-3-Amino-3-(oxolan-3-yl)propanamide is unique due to its specific stereochemistry and the presence of both an amino group and an oxolane ring. This combination of features makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

(3S)-3-amino-3-(oxolan-3-yl)propanamide

InChI

InChI=1S/C7H14N2O2/c8-6(3-7(9)10)5-1-2-11-4-5/h5-6H,1-4,8H2,(H2,9,10)/t5?,6-/m0/s1

InChI Key

APFKUILWHYNEMI-GDVGLLTNSA-N

Isomeric SMILES

C1COCC1[C@H](CC(=O)N)N

Canonical SMILES

C1COCC1C(CC(=O)N)N

Origin of Product

United States

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